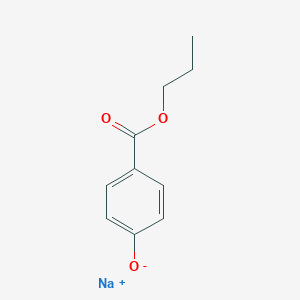

sodium;4-propoxycarbonylphenolate

Description

Contextualizing Sodium;4-propoxycarbonylphenolate within Phenolate (B1203915) Chemistry

This compound, with the chemical formula C₁₀H₁₁NaO₃, belongs to the class of phenolates. scbt.comnih.gov Phenolates, the conjugate bases of phenols, are powerful nucleophiles in organic chemistry. The phenolate anion can participate in a variety of chemical reactions, most notably the Williamson ether synthesis. wikipedia.org This classic reaction involves the reaction of a phenolate with an alkyl halide to form an ether. In the case of this compound, the phenoxide ion can react with an alkyl halide to yield a p-alkoxycarbonylphenyl ether, demonstrating its utility as a building block for more complex molecules.

The reactivity of the phenolate is influenced by the substituents on the aromatic ring. The propoxycarbonyl group at the para position is an electron-withdrawing group, which can influence the nucleophilicity of the phenoxide oxygen. Understanding these electronic effects is crucial for predicting its reactivity in various chemical transformations.

The synthesis of this compound is typically achieved through the esterification of p-hydroxybenzoic acid with propanol (B110389), followed by neutralization with sodium hydroxide (B78521). tiiips.com This straightforward synthesis makes it a readily accessible starting material for further chemical modifications.

Interdisciplinary Relevance of this compound Studies

The study of this compound transcends traditional disciplinary boundaries, finding applications in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis: In synthetic organic chemistry, this compound serves as a versatile nucleophile. Its reaction with various electrophiles allows for the introduction of the 4-propoxycarbonylphenoxy moiety into a wide range of organic molecules. A notable example is its use in the synthesis of novel paraben derivatives of tetracyclic spermine (B22157) cyclotriphosphazenes, highlighting its potential in creating complex molecular architectures.

Medicinal Chemistry: While primarily used as an excipient (an inactive ingredient) in pharmaceutical formulations, research has explored the potential of paraben derivatives in drug discovery. researchgate.net The core structure of this compound can be modified to generate new chemical entities with potential biological activity. For instance, the synthesis of novel 2,6-disubstituted phenol (B47542) derivatives has been investigated for the development of general anesthetics, showcasing the potential of phenol-based structures in medicinal applications. Although not directly involving this compound, this research points to the broader potential of functionalized phenolates in creating bioactive molecules.

Materials Science: The application of this compound extends to the development of new materials. A significant research finding demonstrates its use in the synthesis of a phosphazene-based polymer. This is achieved by reacting this compound with poly(dichlorophosphazene), resulting in a polymer with a poly{2-(2-oxo-1-pyrrolidinyl)ethoxyphosphazene} structure. This indicates its role as a monomer or a modifying agent in creating polymers with specific properties. Furthermore, studies on the release of propylparaben (B1679720) from polymer coatings for antimicrobial packaging applications underscore the interaction of this compound with polymer matrices. researchgate.net

Evolution of Research Perspectives on Propoxycarbonyl Phenolates

The research perspective on propoxycarbonyl phenolates, including this compound, has evolved significantly over time. Initially, the focus was almost exclusively on their preservative and antimicrobial properties, which were first recognized in the early 20th century. mildsoaps.commildsoaps.com This led to their widespread use in various consumer products.

In recent decades, with growing interest in the biological effects of parabens, research has expanded to investigate their metabolic pathways and potential as endocrine disruptors. nih.govmdpi.com This has spurred the development of advanced analytical methods for their detection and quantification in various matrices.

More recently, the focus has begun to shift towards harnessing the synthetic potential of these compounds. The understanding of their reactivity as phenolates has opened up avenues for their use as building blocks in the synthesis of more complex and potentially functional molecules. The transition from a passive preservative to an active synthetic tool marks a significant evolution in the scientific perception of propoxycarbonyl phenolates. Researchers are now exploring their utility in creating novel materials and bioactive compounds, moving beyond their traditional applications.

Chemical and Physical Properties

Below are tables detailing some of the key chemical and physical properties of propylparaben, the parent compound of this compound, and its sodium salt.

Table 1: Physicochemical Properties of Propylparaben and its Sodium Salt

| Property | Propylparaben | This compound |

| Synonyms | Propyl 4-hydroxybenzoate (B8730719), Nipasol | Sodium propylparaben, Propyl 4-hydroxybenzoate sodium salt nih.gov |

| Chemical Formula | C₁₀H₁₂O₃ researchgate.net | C₁₀H₁₁NaO₃ scbt.com |

| Molecular Weight | 180.20 g/mol researchgate.net | 202.18 g/mol scbt.com |

| Appearance | White crystalline powder fengchengroup.com | White crystalline powder fengchengroup.com |

| Melting Point | 95-98 °C fengchengroup.com | Decomposes |

| Solubility in Water | Slightly soluble fengchengroup.com | Freely soluble fengchengroup.com |

Table 2: Spectroscopic Data for Propylparaben

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.90 (d, 2H), 6.90 (d, 2H), 4.25 (t, 2H), 1.75 (m, 2H), 1.00 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 167.0, 160.0, 131.9, 122.0, 115.2, 66.5, 22.1, 10.5 |

| Infrared (cm⁻¹) | ~3350 (O-H), ~2970 (C-H), ~1680 (C=O, ester), ~1600, 1510 (C=C, aromatic) |

Properties

IUPAC Name |

sodium;4-propoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3.Na/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMINYBUNCWGER-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Sodium;4 Propoxycarbonylphenolate

Conventional Synthetic Routes to Sodium;4-propoxycarbonylphenolate

The traditional synthesis of sodium 4-propoxycarbonylphenolate is a two-step process that begins with the formation of propylparaben (B1679720), followed by its conversion to the sodium salt.

Esterification Pathways Involving 4-Hydroxybenzoic Acid

The cornerstone of propylparaben synthesis is the esterification of 4-hydroxybenzoic acid with n-propanol. wikipedia.orgatamanchemicals.comchemicalbook.com This reaction is a classic example of a condensation reaction where an organic acid and an alcohol combine to form an ester and water. 4college.co.uk To facilitate this process, which would otherwise be slow, a strong acid catalyst is typically employed. 4college.co.uk

The general reaction is as follows:

HO-C₆H₄-COOH + CH₃CH₂CH₂OH ⇌ HO-C₆H₄-COOCH₂CH₂CH₃ + H₂O

Key Reaction Steps:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group in 4-hydroxybenzoic acid by the acid catalyst. wikipedia.org This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of propanol (B110389) then performs a nucleophilic attack on the now more electrophilic carbonyl carbon. wikipedia.org

Proton Transfer: A proton is transferred from the attacking propanol molecule to one of the hydroxyl groups of the tetrahedral intermediate. wikipedia.org

Water Elimination: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule, reforming the carbonyl double bond. wikipedia.org

Deprotonation: Finally, the protonated carbonyl group is deprotonated to yield the final ester product, propylparaben. wikipedia.org

Commonly used acid catalysts for this esterification include sulfuric acid. atamanchemicals.comchemicalbook.com The reaction is typically carried out under reflux conditions, often with an excess of propanol to drive the equilibrium towards the product side. atamanchemicals.com

Formation via Phenolate (B1203915) Anion Generation

The synthesis of sodium 4-propoxycarbonylphenolate itself involves the generation of a phenolate anion from the previously synthesized propylparaben. This is achieved by reacting propylparaben with a suitable sodium base.

Salt Formation Techniques

The final step in the conventional synthesis is the salt formation. This is typically achieved by neutralizing the propylparaben with a sodium base. specialchem.com A common method involves the use of sodium hydroxide (B78521). specialchem.com The phenolic hydroxyl group of propylparaben is acidic enough to react with a strong base like sodium hydroxide to form the sodium salt, sodium 4-propoxycarbonylphenolate, and water.

Another documented method for preparing the sodium salt involves the use of sodium hydride in a solvent like diglyme (B29089) under a dry nitrogen atmosphere. chemicalbook.com In this process, a suspension of sodium hydride is added to a solution of propylparaben in diglyme. chemicalbook.com

The resulting sodium 4-propoxycarbonylphenolate is often isolated as a white, crystalline powder. himedialabs.com

Advanced Synthetic Strategies and Optimization for this compound

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced strategies for the production of propylparaben and, consequently, its sodium salt.

Green Chemistry Approaches in this compound Synthesis

Efforts to make the synthesis of propylparaben greener have focused on replacing hazardous catalysts and solvents and improving reaction efficiency.

One approach involves the use of a reusable solid acid catalyst, such as a macro-porous absorptive resin (e.g., NKC-9), in conjunction with microwave irradiation. google.com This method offers several advantages, including reduced equipment corrosion, lower environmental pollution, high yield, and good purity. google.com The reaction is carried out by mixing 4-hydroxybenzoic acid, n-propanol, and the resin, followed by microwave irradiation. google.com The excess propanol can be recovered and reused. google.com

Another green approach utilizes a eutectic solvent formed from choline (B1196258) chloride and methanesulfonic acid. chemicalbook.com This solvent also acts as the catalyst. The reaction proceeds by mixing 4-hydroxybenzoic acid and n-propanol in the pre-formed eutectic solvent and heating under reflux. chemicalbook.com This method has been reported to produce propylparaben with a high yield of 93.4%. chemicalbook.com

The use of cation exchange resins as a replacement for sulfuric acid has also been proposed to create a more environmentally benign process. atamanchemicals.com

Novel Catalytic Methods for Propoxycarbonyl Phenolate Formation

Research into novel catalytic systems aims to improve the efficiency and selectivity of the esterification reaction. While much of the research focuses on the synthesis of various parabens, the principles can be applied to propylparaben formation.

Lewis acids, such as neodymium trioxide, have been investigated as catalysts for the esterification of 4-hydroxybenzoic acid. guidechem.com This type of catalyst is often insoluble in the reaction mixture, allowing for easier separation and reuse, thereby reducing waste and equipment corrosion. guidechem.com

Other catalytic systems that have been explored for paraben synthesis include montmorillonite (B579905) K10 clay, thionyl chloride, and dodecatungstophosphoric acid. researchgate.net These catalysts offer alternative pathways for the esterification reaction, potentially with different mechanistic nuances compared to traditional acid catalysis.

Reaction Mechanisms Associated with the Phenolate and Ester Moieties of this compound

The chemical reactivity of this compound, the sodium salt of propylparaben, is dictated by its two primary functional groups: the electron-rich phenolate ring and the ester group. These moieties allow the compound to participate in a variety of chemical transformations, including substitutions, proton transfers, and redox reactions. Understanding these mechanistic pathways is crucial for comprehending its chemical behavior and interactions in various environments.

Nucleophilic Acyl Substitution Reactions at the Ester Group

The ester functional group in this compound is a key site for nucleophilic acyl substitution reactions. The central carbon atom of the carbonyl group (C=O) is electrophilic and thus susceptible to attack by nucleophiles.

One of the most significant reactions in this class is hydrolysis, which involves the cleavage of the ester bond. nih.gov This reaction, which is the reverse of the esterification process used to synthesize the parent propylparaben, results in the formation of 4-hydroxybenzoic acid and propan-1-ol. nih.govwikipedia.org The reaction can be catalyzed by either acid or base. Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the propoxy group (-OCH₂CH₂CH₃) is eliminated as the leaving group, which then abstracts a proton to form propanol.

Research has also shown that other nucleophiles, such as free amino acids, can react with the ester group of parabens. researchgate.net In this mechanism, the amino group of an amino acid attacks the carbonyl carbon, leading to the formation of an amide bond and the elimination of the propoxy group. researchgate.net This type of reaction has been investigated in the context of the interaction of parabens with proteins, where such a reaction could potentially alter the protein's structure and function. researchgate.net

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product (in protonated form) | Leaving Group |

| Hydroxide (OH⁻) | Sodium Hydroxide | 4-Hydroxybenzoic Acid | Propan-1-ol |

| Amino Acid (R-NH₂) | Glycine | N-(4-hydroxybenzoyl)glycine | Propan-1-ol |

| Alkoxide (RO⁻) | Sodium Methoxide | Methyl 4-hydroxybenzoate (B8730719) | Propan-1-ol |

The general mechanism for the synthesis of the parent compound, propylparaben, involves the protonation of the carbonyl group under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgatamanchemicals.com This is followed by a nucleophilic attack from propanol, proton transfer, and the expulsion of a water molecule to reform the carbonyl and yield the final ester product after deprotonation. wikipedia.orgatamanchemicals.com

Electrophilic Aromatic Substitution Reactions on the Phenolate Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating effect of the phenolate anion (-O⁻). This effect significantly outweighs the electron-withdrawing, deactivating effect of the propoxycarbonyl group.

The SEAr mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). masterorganicchemistry.com This disrupts the aromaticity but creates a stabilized cation. In a subsequent fast step, a proton is lost from the carbon atom that formed the bond with the electrophile, restoring aromaticity and yielding the substituted product. wikipedia.orgmasterorganicchemistry.com

The phenolate group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the propoxycarbonyl group, substitution occurs exclusively at the ortho positions (C3 and C5).

Table 2: Directing Effects and Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E⁺) | Predicted Product(s) |

| Halogenation | Br⁺, Cl⁺ | Sodium; 3-bromo-4-propoxycarbonylphenolate, Sodium; 3,5-dibromo-4-propoxycarbonylphenolate |

| Nitration | NO₂⁺ | Sodium; 3-nitro-4-propoxycarbonylphenolate |

| Sulfonation | SO₃ | Sodium; 4-hydroxy-3-propoxycarbonylbenzenesulfonate |

| Friedel-Crafts Alkylation | R⁺ | Sodium; 3-alkyl-4-propoxycarbonylphenolate |

A practical example of this reactivity is the interaction of parabens with chlorine, which can occur during water treatment processes, leading to the formation of chlorinated derivatives. researchgate.net These reactions underscore the susceptibility of the activated phenolate ring to attack by various electrophiles.

Proton Transfer Dynamics and Equilibria in Solution

In solution, this compound exists in a dynamic equilibrium with its protonated form, propylparaben. This proton transfer is governed by the pH of the solution and the pKa of the phenolic hydroxyl group. As a salt of a weak acid (propylparaben) and a strong base (sodium hydroxide), its aqueous solutions are basic due to the hydrolysis of the phenolate ion. wikipedia.org

The equilibrium can be represented as: C₃H₇OOC-C₆H₄-O⁻Na⁺ + H₂O ⇌ C₃H₇OOC-C₆H₄-OH + NaOH

The dynamics of this proton transfer can be complex and influenced by the solvent environment. Studies on similar phenolic systems have revealed the involvement of different ion pair species. nih.gov In solution, the system can exist as contact ion pairs (CIP), where the sodium cation and phenolate anion are in direct contact, or as solvent-separated ion pairs (SSIP), where one or more solvent molecules are interposed between the ions. nih.gov

The transition between these states and the fully dissociated ions is influenced by solvent polarity. nih.govnih.gov

Table 3: Influence of Solvent on Proton Transfer Equilibria

| Solvent Property | Expected Effect on Equilibrium | Rationale |

| High Polarity (e.g., Water) | Favors dissociated ions (phenolate and Na⁺) | Polar solvents can effectively solvate the charged species, stabilizing them and promoting dissociation. nih.gov |

| Low Polarity (e.g., Dioxane) | Favors contact ion pairs or the protonated form | Nonpolar solvents cannot effectively stabilize separate ions, favoring neutral species or tightly bound ion pairs. |

The study of excited-state proton transfer (ESPT) in analogous systems shows that photoexcitation can dramatically alter the acidity of the phenol (B47542), leading to rapid proton transfer to a suitable acceptor. stanford.edu While not a direct ground-state mechanism, these studies highlight the fundamental role of hydrogen bonding and solvent reorganization in the kinetics of proton transfer. nih.govstanford.edu

C-O Bond Cleavage Pathways

Several carbon-oxygen bonds exist within the this compound structure, and their cleavage represents different reaction pathways. The most labile of these is the acyl-oxygen bond within the ester group.

C(acyl)-O Bond Cleavage : This is the characteristic pathway for nucleophilic acyl substitution reactions, such as the hydrolysis of the ester to 4-hydroxybenzoic acid and propanol. nih.gov This is the most common and energetically favorable C-O bond cleavage reaction for this molecule under typical chemical conditions.

O-C(propyl) Bond Cleavage : Cleavage of the bond between the ester oxygen and the propyl group is less common but can occur under different conditions, typically involving reduction or reaction with specific reagents that favor alkyl-oxygen bond scission.

C(aryl)-O Bond Cleavage : The bond between the aromatic ring and the phenolate oxygen is strong and generally resistant to cleavage due to its partial double-bond character from resonance. Cleavage of this bond requires harsh conditions, such as high temperatures or potent reducing agents, and is not a typical reaction pathway. General studies on C-O bond cleavage show that such processes can sometimes be facilitated by Lewis acids or through electrochemical methods like dissociative electron attachment. mdpi.comrsc.org

Radical Chemistry Involving Propoxycarbonyl Phenolates

The phenolate moiety can undergo one-electron oxidation to form a phenoxyl radical. rsc.org These radical species are often transient intermediates in oxidation reactions and antioxidant mechanisms. rsc.org The formation of the radical involves the removal of an electron from the electron-rich phenolate.

C₃H₇OOC-C₆H₄-O⁻ → C₃H₇OOC-C₆H₄-O• + e⁻

Research on metal-phenolate complexes has demonstrated that chemical or electrochemical oxidation can generate stable metal-phenoxyl radical complexes. scirp.orgnih.gov The formation of a phenoxyl radical induces distinct structural changes, such as a shift towards a quinoidal bond distribution in the aromatic ring. scirp.org

Phenoxy radicals are known to participate in coupling reactions. nih.gov Once formed, the unpaired electron in the propoxycarbonyl phenoxyl radical can be delocalized across the aromatic ring and the carbonyl group. This radical can then react with another radical molecule to form dimers or larger oligomers. Studies on other phenolic compounds have shown that the presence of conjugation can influence the efficiency and products of these coupling reactions. nih.gov The field of organic radical chemistry is exploring the use of stable phenolic radicals in materials science, such as in organic batteries and as ligands for redox-active metal complexes. rsc.org

Computational and Theoretical Studies of Sodium;4 Propoxycarbonylphenolate

Quantum Chemical Calculations on Molecular Structure and Electronic States

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. For the anion of sodium;4-propoxycarbonylphenolate, which is propylparaben (B1679720), density functional theory (DFT) has been utilized to provide a detailed understanding of its structure and electronic states.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. The B3LYP functional with a 6-311++G(d,p) basis set has been effectively used to optimize the molecular structure of propylparaben. These calculations are performed on an isolated molecule in the gas phase to determine its most stable conformation, known as the equilibrium geometry.

The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations, show good agreement with experimental data, validating the computational model's accuracy. This foundational analysis is crucial for all subsequent computational studies, as the accuracy of the calculated properties is highly dependent on the correctness of the optimized geometry.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For propylparaben, the HOMO is primarily located on the benzene (B151609) ring and the phenolic oxygen, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the carbonyl group of the ester, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. A smaller gap generally implies higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.72 |

| LUMO | -1.29 |

| Energy Gap (ΔE) | 5.43 |

Natural Atomic Charge (NAC) calculations are used to determine the distribution of electron density among the atoms in a molecule. In propylparaben, the oxygen atoms of the hydroxyl and ester groups, as well as the carbonyl oxygen, exhibit negative charges, indicating they are electron-rich. Conversely, the carbon atoms of the benzene ring and the propyl chain carry positive charges, marking them as electron-deficient regions. This charge distribution is crucial for understanding the molecule's electrostatic interactions and reactivity.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org ELF analysis is a powerful tool for visualizing chemical bonds and lone pairs in a chemically intuitive manner. wikipedia.org For phenolic compounds, ELF calculations can clearly distinguish between the core and valence electrons and show the localization of covalent bonds and lone pairs on the oxygen atoms. jussieu.fr This provides a "faithful visualization of VSEPR theory in action". wikipedia.org In the context of this compound, the ELF would be expected to show a high degree of localization around the phenolic oxygen, corresponding to the lone pairs, and along the C-C and C-H bonds of the aromatic ring and alkyl chain.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

In the MEP of a molecule like propylparaben, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are generally found around the electronegative oxygen atoms of the hydroxyl and carbonyl groups. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack; these are typically located around the hydrogen atoms. The MEP surface, therefore, provides a comprehensive picture of the charge distribution and its influence on the molecule's reactivity. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach allows for the investigation of dynamic processes, such as conformational changes and interactions with solvent molecules.

In an aqueous solution, this compound exists as a phenolate (B1203915) anion and a sodium cation. The interactions of these ions with water molecules significantly influence the compound's behavior. MD simulations can model the hydration shells that form around the ions and the conformational flexibility of the propoxycarbonyl chain.

For related compounds like sodium hydroxybenzoates, MD studies have shown that the arrangement and mobility of water molecules around the anion are crucial for its transport properties. The phenolate oxygen and the carbonyl group of the ester are expected to form strong hydrogen bonds with water molecules. The sodium ion will also be surrounded by a shell of coordinated water molecules. These solvent interactions screen the charge of the ions and modulate the electrostatic interactions between the anion and cation. The conformation of the flexible propyl chain is also influenced by its interactions with the surrounding water molecules, which can adopt various folded or extended shapes. Understanding these solvent effects is critical for predicting the compound's behavior in biological and chemical systems.

Theoretical Prediction of Reactivity and Selectivity

Conceptual Density Functional Theory (DFT) provides powerful tools for predicting the reactivity of molecules. The Fukui function , f(r ), is a key local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. wikipedia.org It allows for the identification of the most reactive sites within a molecule for different types of reactions.

There are three main types of Fukui functions:

f ⁺(r ): for nucleophilic attack (attack by an electron-rich species). This function highlights sites that are most susceptible to losing an electron.

f ⁻(r ): for electrophilic attack (attack by an electron-deficient species). This function identifies sites that are most likely to accept an electron.

f ⁰(r ): for radical attack.

For the 4-propoxycarbonylphenolate anion, we can predict the following reactive sites based on its structure:

Nucleophilic Attack (f⁺): The sites most susceptible to attack by a nucleophile would likely be the carbonyl carbon of the ester group and the carbon atoms of the propyl chain, as these are electron-deficient centers.

Electrophilic Attack (f⁻): The sites most favorable for electrophilic attack are expected to be the phenolate oxygen and the ortho and meta positions on the aromatic ring relative to the phenolate group, due to the high electron density in these regions. nih.gov

These predictions can be quantified by calculating the condensed Fukui functions, which approximate the Fukui function for each atom in the molecule.

Table 2: Conceptual Condensed Fukui Function Values for Key Atoms in 4-propoxycarbonylphenolate Anion

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | Predicted Reactivity |

| Phenolate Oxygen | Low | High | Prone to electrophilic attack (e.g., protonation, alkylation). |

| Carbonyl Carbon | High | Low | Prone to nucleophilic attack (e.g., hydrolysis). |

| Ortho-Carbon (to -O⁻) | Low | High | Prone to electrophilic substitution. |

| Meta-Carbon (to -O⁻) | Low | Moderate | Less prone to electrophilic substitution than ortho/para positions. |

| Para-Carbon (to -O⁻) | Low | Low | Blocked by the ester group. |

Note: The values in this table are conceptual and for illustrative purposes. Actual values would be obtained from DFT calculations.

To gain a deeper understanding of the reaction mechanisms and kinetics of this compound, transition state (TS) modeling is employed. This computational technique involves locating the transition state structure, which is the highest energy point along the reaction coordinate connecting reactants and products. The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, which is a key factor in the reaction rate.

Key reactions for this compound that could be studied using transition state modeling include:

Alkaline Hydrolysis of the Ester: This is a common degradation pathway for parabens. TS modeling can elucidate the mechanism (e.g., addition-elimination) and calculate the activation barrier, providing insights into the compound's stability in alkaline conditions.

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation at the aromatic ring can be modeled to predict the regioselectivity (i.e., the preference for substitution at the ortho or meta positions) and the reaction rates.

O-Alkylation/Acylation: The reaction of the phenolate oxygen with electrophiles can be studied to understand potential side reactions or derivatization pathways.

By comparing the activation energies for different possible reaction pathways, one can predict the most likely products and the conditions that would favor their formation.

Table 3: Conceptual Transition State Modeling Data for Hypothetical Reactions of 4-propoxycarbonylphenolate

| Reaction | Proposed Mechanism | Hypothetical Activation Energy (Ea) (kcal/mol) | Significance |

| Alkaline Hydrolysis | Nucleophilic addition-elimination | 15-20 | Determines shelf-life and degradation profile in basic media. |

| Electrophilic Nitration (ortho) | Wheland intermediate formation | 10-15 | Predicts outcome of synthetic modifications. |

| Electrophilic Nitration (meta) | Wheland intermediate formation | 20-25 | Explains regioselectivity of aromatic substitution. |

| O-Methylation | Sₙ2 reaction | 18-22 | Assesses potential for side-product formation. |

Note: The activation energies presented are hypothetical and serve to illustrate the type of data obtained from transition state modeling.

Advanced Spectroscopic Characterization of Sodium;4 Propoxycarbonylphenolate

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and bonding arrangements within the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For sodium;4-propoxycarbonylphenolate, the most significant spectral feature, when compared to its parent acid (propylparaben), is the change in the phenolic group.

In propylparaben (B1679720), a broad absorption band corresponding to the O-H stretching vibration of the phenol (B47542) group is typically observed in the 3600-3200 cm⁻¹ region. Upon formation of the sodium salt, this hydroxyl group is deprotonated to form a phenolate (B1203915) ion ([O-]Na+). Consequently, the characteristic broad O-H stretching band disappears from the spectrum of this compound, providing clear evidence of salt formation. pharmaguideline.com

Other key vibrations include the ester carbonyl (C=O) stretch, which is sensitive to electronic effects. In propylparaben, this band appears around 1712-1680 cm⁻¹. In the sodium salt, the negative charge on the phenolate oxygen can be delocalized into the benzene (B151609) ring, which may slightly alter the electronic environment of the ester group, potentially causing a shift in the C=O stretching frequency. The C-O stretching vibrations and aromatic C=C ring vibrations, typically seen in the 1600-1400 cm⁻¹ and 1300-1000 cm⁻¹ regions, are also present. researchgate.netsci-hub.se

Table 1: Key FT-IR Vibrational Frequencies and Their Assignments

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Propylparaben | Expected Observation for this compound |

|---|---|---|

| O-H Stretch (Phenolic) | 3600-3200 (Broad) | Absent |

| C-H Stretch (Aromatic) | 3100-3000 | Present |

| C-H Stretch (Aliphatic) | 3000-2850 | Present |

| C=O Stretch (Ester) | 1712-1680 | Present, may be slightly shifted |

| C=C Stretch (Aromatic) | 1600-1450 | Present, may show shifts due to electronic redistribution |

Raman spectroscopy is a complementary vibrational technique that detects scattered light from a molecule irradiated with a monochromatic laser source. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of propylparaben shows strong bands for the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode around 850 cm⁻¹. nih.govchemicalbook.com

For this compound, Raman spectroscopy can be used to:

Analyze Crystal Structure: As with related compounds, Raman spectroscopy can be used to study polymorphism and identify different crystalline forms of the sodium salt, which can be critical in pharmaceutical applications. sci-hub.se

Monitor Reactions: The technique can be used to monitor the conversion of propylparaben to its sodium salt by observing the changes in the vibrational modes of the phenol group and the aromatic ring.

The delocalization of the negative charge in the phenolate ring of this compound can influence the polarizability of the aromatic C=C bonds, leading to shifts in their Raman frequencies compared to the parent compound.

To achieve unambiguous assignment of the numerous vibrational bands in the FT-IR and Raman spectra, experimental data is often correlated with theoretical calculations. researchgate.net Methods such as Density Functional Theory (DFT), using basis sets like B3LYP/6–311++G(d,p), are employed to model the molecular structure and predict its vibrational frequencies. researchgate.net

This computational approach allows researchers to:

Calculate the theoretical vibrational spectrum of the molecule in its optimized geometric state.

Visualize the atomic motions associated with each vibrational mode, confirming the assignment of specific stretches, bends, and torsions.

Account for intermolecular interactions, such as hydrogen bonding in the parent compound or ionic interactions in the salt, which can affect vibrational frequencies.

By comparing the calculated frequencies with the experimental FT-IR and Raman data, a highly accurate and detailed understanding of the molecule's vibrational characteristics is achieved. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule.

Analysis of the ¹H and ¹³C NMR spectra allows for the complete mapping of the carbon skeleton and the attached protons. The spectra for this compound are best interpreted by comparison with the well-documented spectra of propylparaben. nih.govnih.gov

¹H NMR: In a solvent like CDCl₃, the ¹H NMR spectrum of propylparaben shows distinct signals for each type of proton. The most significant change in the spectrum of this compound is the disappearance of the phenolic -OH proton signal , which is typically a broad singlet in propylparaben. The aromatic protons, which appear as two distinct doublets (an AA'BB' system) due to the para-substitution, experience a shift in their chemical environment due to the formation of the negatively charged phenolate. This typically results in an upfield shift (to a lower ppm value) for these aromatic protons. The signals for the propyl group protons remain, confirming the presence of the ester chain.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom. For this compound, the most affected signals are those of the aromatic ring. The carbon atom attached to the oxygen (C4) experiences a significant downfield shift upon deprotonation due to the direct attachment of the electronegative oxygen anion. Conversely, the ortho (C3, C5) and para (C1, relative to the ester) carbons may shift upfield due to increased electron density from resonance delocalization of the negative charge.

Table 2: Representative ¹H NMR Spectral Data for the Propylparaben Moiety Data based on propylparaben in CDCl₃; shifts for the sodium salt will vary based on solvent and electronic effects.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH (Phenolic) | Variable, ~6.5 | Singlet (broad) | 1H |

| H-2, H-6 (Aromatic) | ~7.9 | Doublet | 2H |

| H-3, H-5 (Aromatic) | ~6.9 | Doublet | 2H |

| -OCH₂- | ~4.2 | Triplet | 2H |

| -CH₂- | ~1.8 | Sextet | 2H |

Table 3: Representative ¹³C NMR Spectral Data for the Propylparaben Moiety Data based on propylparaben in CDCl₃; shifts for the sodium salt will vary based on solvent and electronic effects.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~167 |

| C4 (C-O) | ~161 |

| C2, C6 | ~132 |

| C1 | ~122 |

| C3, C5 | ~115 |

| -OCH₂- | ~67 |

| -CH₂- | ~22 |

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously confirming the molecular structure by revealing connectivity between nuclei. mdpi.com For this compound, several 2D NMR experiments would be applied:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It would show correlations between the methyl (-CH₃) and adjacent methylene (B1212753) (-CH₂-) protons of the propyl group, and between the two different methylene groups (-OCH₂- and -CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., the triplet at ~1.0 ppm to the -CH₃ carbon at ~10.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for confirming the assembly of molecular fragments. For instance, HMBC would show a correlation from the methylene protons of the propyl group (-OCH₂-) to the ester carbonyl carbon (C=O), and from the aromatic protons (H2/H6) to the carbonyl carbon, confirming the ester linkage to the aromatic ring.

The collective application of these 1D and 2D NMR methods provides irrefutable evidence for the chemical structure of this compound. mdpi.com

Electronic Spectroscopy (UV-Vis) Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for investigating the electronic transitions within a molecule. For this compound, this analysis provides information on the chromophoric p-hydroxybenzoate system.

The UV-Vis spectrum of this compound is primarily governed by the electronic structure of the propylparaben moiety. The key chromophore is the p-hydroxybenzoate group, which exhibits characteristic absorption bands in the ultraviolet region. These absorptions are attributed to π → π* transitions within the benzene ring and the carbonyl group.

In its protonated form, propylparaben, the parent compound of this compound, displays a maximum absorption (λmax) at approximately 257 nm when dissolved in alcohol. chemicalbook.com This absorption is consistent with that of the parent chromophore, p-hydroxybenzoic acid, which has a λmax of 256 nm. nih.gov The formation of the phenolate by deprotonation in this compound is expected to cause a bathochromic (red) shift in the absorption maximum due to the increased electron-donating ability of the oxygen atom. In analytical settings, the UV detection of parabens is commonly carried out at a wavelength of 254 nm. nih.gov

| Compound | Solvent | Absorption Maximum (λmax) | Molar Absorptivity (log ε) |

| Propylparaben | Alcohol | 257 nm | 3.21 |

| p-Hydroxybenzoic Acid | Not Specified | 256 nm | Not Specified |

Mass Spectrometry (MS) for Purity and Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, mass spectrometry primarily provides information on the propylparaben component. The sodium ion is typically observed separately or as an adduct.

The electron ionization mass spectrum of propylparaben (the organic component of this compound) shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 180, corresponding to the molecular weight of propylparaben (C₁₀H₁₂O₃). researchgate.netnih.gov The fragmentation pattern is characteristic of an aromatic ester. Key fragmentation pathways include the loss of the propoxy group and subsequent cleavages of the aromatic ring structure.

A prominent peak is often observed at m/z 121, resulting from the cleavage of the ester bond and loss of the propyl group, forming the p-hydroxybenzoyl cation. Further fragmentation of this ion can lead to the formation of a peak at m/z 93 by the loss of carbon monoxide (CO). The presence of a propyl group is indicated by characteristic peaks corresponding to C₃H₇⁺ (m/z 43) and its fragments. The observation of a peak at m/z 138, corresponding to the loss of the propenyl group (C₃H₆) via a McLafferty-type rearrangement, is also possible.

| m/z | Proposed Fragment Ion | Significance |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular ion of propylparaben |

| 138 | [C₇H₆O₃]⁺ | Loss of propene (C₃H₆) via rearrangement |

| 121 | [C₇H₅O₂]⁺ | Loss of the propoxy radical (•OCH₂CH₂CH₃) |

| 93 | [C₆H₅O]⁺ | Loss of CO from the [M-C₃H₇O]⁺ fragment |

| 43 | [C₃H₇]⁺ | Propyl cation |

X-ray Diffraction Studies for Solid-State Structure Elucidation

While a detailed crystal structure for this compound is not widely published, crystallographic data for the parent compound, propylparaben, is available in the Cambridge Structural Database (CSDC) under the deposition number 765227. The analysis of this structure would reveal the conformation of the propyl chain, the planarity of the benzoate (B1203000) group, and the hydrogen bonding network in the solid state.

For this compound, an XRD analysis would be crucial to understand the coordination of the sodium ion with the phenolate and carboxylate oxygen atoms, as well as the role of any water molecules in the crystal lattice. A powder XRD pattern would serve as a unique "fingerprint" for the specific crystalline phase of the compound.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z (Molecules per unit cell) | The number of molecules contained within one unit cell. |

| Calculated Density | The theoretical density of the crystal. |

Applications of Sodium;4 Propoxycarbonylphenolate in Organic Synthesis

Role as a Nucleophilic Reagent

The chemical structure of sodium;4-propoxycarbonylphenolate, featuring a phenoxide ion, inherently makes it a potent nucleophile. The negatively charged oxygen atom is electron-rich and capable of attacking electron-deficient centers, thereby initiating a variety of chemical transformations.

Participation in Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions, most notably in the Williamson ether synthesis to form ether derivatives. masterorganicchemistry.combyjus.comorganicchemistrytutor.com In this type of reaction, the phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide to form a new carbon-oxygen bond, resulting in an ether.

A general representation of this reaction is as follows:

The efficiency of this SN2 reaction is highest with primary alkyl halides, while secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) generally favoring the substitution pathway. byjus.com

Table 1: Factors Influencing Williamson Ether Synthesis with this compound

| Factor | Preferred Condition for Ether Formation | Rationale |

| Alkyl Halide | Primary > Secondary >> Tertiary | Minimizes steric hindrance and competing elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com |

| Leaving Group | I > Br > Cl > F | Weaker bases are better leaving groups, increasing reaction rates. |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solvates the cation without strongly solvating the nucleophile, enhancing its reactivity. byjus.com |

| Temperature | Moderate | Higher temperatures can favor elimination over substitution. |

Reactivity in Addition-Elimination Pathways

The nucleophilic nature of this compound also allows it to engage in addition-elimination reactions, particularly with activated carbonyl compounds like acyl chlorides. chemguide.co.uk In these reactions, the phenoxide attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the formation of a new ester. chemguide.co.ukmasterorganicchemistry.com

This reaction can be used to synthesize more complex aromatic esters, where the propoxycarbonyl group provides a handle for further synthetic modifications. The reactivity in these pathways is influenced by the electrophilicity of the carbonyl compound and the stability of the leaving group. libretexts.org

Utilization as a Synthetic Building Block

Beyond its role as a simple nucleophile, this compound serves as a valuable starting material or intermediate in the construction of more elaborate molecular architectures.

Precursor for Advanced Aromatic Ester Derivatives

The structure of this compound contains multiple functional groups that can be selectively manipulated. The phenoxide allows for the introduction of various substituents on the aromatic ring via reactions like alkylation or acylation, as previously discussed. The ester group itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups or used in coupling reactions. This versatility makes it a useful precursor for a range of advanced aromatic ester derivatives, which may have applications in materials science (e.g., as liquid crystal precursors) or as biologically active molecules. mdpi.com

Intermediate in Complex Molecule Synthesis

There are documented instances of this compound being used as an intermediate in the synthesis of complex macromolecules. For example, it has been employed in the synthesis of polyphosphazenes. In one documented synthesis, sodium propyl 4-hydroxybenzoate (B8730719) was reacted with polydichlorophosphazene. In this multi-step process, the phenoxide displaces chloride ions on the phosphazene backbone, incorporating the 4-propoxycarbonylphenoxy group into the polymer structure. byjus.com This demonstrates its utility in creating polymers with specific functionalities.

Catalytic Applications and Co-catalytic Roles

While direct catalytic applications of this compound are not extensively documented, the behavior of related phenoxides suggests potential in this area. Sodium phenoxides, in general, can act as catalysts in various organic reactions. masterorganicchemistry.com For instance, they have been shown to catalyze the benzoylation of phenols. researchgate.net

Given its structure, this compound could potentially act as a base catalyst or as a precursor to a phase-transfer catalyst. However, specific research detailing these roles for this particular compound is limited. In the context of polymerization, while it has been used as a building block, its role as a co-catalyst in processes like Ziegler-Natta polymerization is not established in the available literature. libretexts.org Further research is needed to explore and establish the catalytic and co-catalytic potential of this compound.

Investigation in Organic Catalysis

While direct studies on the catalytic activity of this compound are not extensively documented, the reactivity of the parent compound, sodium phenoxide, offers significant insights into its potential as a catalyst. Sodium phenoxides have been identified as effective Lewis base catalysts in various organic transformations.

A notable example is the use of sodium phenoxide, in conjunction with a phosphine (B1218219) oxide, as a highly efficient catalyst system for the Mukaiyama aldol (B89426) reaction. organic-chemistry.org This reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy ketone or aldehyde. The catalytic system involving sodium phenoxide has been shown to be particularly effective for the reaction between ketones and trimethylsilyl (B98337) (TMS) enolates, leading to the synthesis of tertiary aldols with α-quaternary carbon centers. organic-chemistry.org The reaction proceeds with high yields, often up to 97%, under mild conditions. organic-chemistry.org

The proposed mechanism suggests that the sodium phenoxide-phosphine oxide complex activates the silyl (B83357) enolate, increasing its nucleophilicity and facilitating the subsequent addition to the ketone. organic-chemistry.org The presence of the propoxycarbonyl group in the para position of the phenoxide ring in this compound would likely modulate its basicity and, consequently, its catalytic activity. The electron-withdrawing nature of the ester group would be expected to decrease the electron density on the phenoxide oxygen, making it a weaker Lewis base compared to unsubstituted sodium phenoxide. This could potentially influence the rate and efficiency of the catalyzed reaction.

Further research into the catalytic applications of this compound could explore its efficacy in a range of base-catalyzed reactions, including but not limited to other aldol-type condensations, Michael additions, and transesterification processes. The specific impact of the 4-propoxycarbonyl substituent on the catalytic performance remains a subject for empirical investigation.

Table 1: Examples of Sodium Phenoxide Catalyzed Reactions

| Reaction | Catalyst System | Substrates | Product Type | Yield (%) | Reference |

| Mukaiyama Aldol Reaction | Sodium Phenoxide / Phosphine Oxide | Aromatic Ketones, TMS Enolates | Tertiary Aldols | up to 97 | organic-chemistry.org |

Metal-mediated Transformations

The phenoxide moiety of this compound is a versatile functional group that can participate in various transformations, some of which can be mediated by metals. While direct involvement in modern palladium-catalyzed cross-coupling reactions is not well-documented for this specific compound, its fundamental reactivity is analogous to that of sodium phenoxide, which undergoes several key transformations.

One of the most classic reactions involving sodium phenoxides is the Williamson ether synthesis , where the phenoxide acts as a nucleophile, displacing a halide from an alkyl halide to form an aryl ether. wikipedia.org

General Reaction: NaO-Ar + R-X → R-O-Ar + NaX (Where Ar = 4-propoxycarbonylphenyl)

This reaction is fundamental in the synthesis of a wide variety of ethers. While often carried out without a metal catalyst, certain variations of the Williamson ether synthesis can be facilitated by the use of transition metals, particularly for less reactive alkyl halides.

Another significant reaction is the acylation of sodium phenoxide to form phenyl esters. wikipedia.org This is typically achieved by reacting the phenoxide with an acyl chloride or anhydride (B1165640).

General Reaction: NaO-Ar + R-COCl → R-COO-Ar + NaCl (Where Ar = 4-propoxycarbonylphenyl)

This transformation is crucial for the synthesis of various ester-containing molecules.

Furthermore, sodium phenoxide is a key reactant in the Kolbe-Schmitt reaction , where it is carboxylated by carbon dioxide under pressure and heat to form salicylic (B10762653) acid derivatives. wikipedia.org While this reaction typically proceeds via electrophilic aromatic substitution on the phenoxide ring, the sodium cation plays a crucial role in coordinating the incoming carbon dioxide.

Although direct evidence for the use of this compound in contemporary metal-mediated cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig reactions is limited, the reactivity of other sodium salts, such as sodium sulfinates in palladium-catalyzed desulfitative cross-coupling, suggests the potential for developing novel synthetic methodologies. nih.gov The presence of the ester functionality might offer additional coordination sites for metal catalysts, potentially leading to unique reactivity patterns that warrant further exploration.

Table 2: Fundamental Transformations of Sodium Phenoxides

| Reaction Name | Reactants | Product Type |

| Williamson Ether Synthesis | Sodium Phenoxide, Alkyl Halide | Aryl Ether |

| Acylation | Sodium Phenoxide, Acyl Halide | Phenyl Ester |

| Kolbe-Schmitt Reaction | Sodium Phenoxide, Carbon Dioxide | Hydroxybenzoic Acid |

Derivatization Chemistry of Sodium;4 Propoxycarbonylphenolate

Strategies for Analytical Derivatization

Analytical derivatization of sodium 4-propoxycarbonylphenolate, or its acidic form, propylparaben (B1679720), is primarily employed to improve its detectability and separation in chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). youtube.comnih.gov Unmodified parabens can be analyzed by HPLC, but derivatization is often necessary for GC analysis to increase volatility and thermal stability. youtube.comnih.gov

Introduction of Chromophores or Fluorophores for Enhanced Detection

While the inherent ultraviolet (UV) absorbance of the benzene (B151609) ring in propylparaben allows for detection by UV-Vis spectroscopy, the introduction of chromophores or fluorophores can significantly enhance sensitivity and selectivity, especially in complex matrices. gerpac.eunih.gov

Key Research Findings:

Pre-column derivatization with reagents that introduce a fluorescent tag is a common strategy. For instance, derivatization with reagents like dansyl chloride or 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole can be used to introduce a highly fluorescent group, enabling detection at very low concentrations by fluorescence detectors. researchgate.net

Reaction with Specific Derivatizing Reagents

For GC analysis, the polar phenolic hydroxyl group of propylparaben needs to be derivatized to increase its volatility and reduce peak tailing. youtube.com This is typically achieved by converting the hydroxyl group into a less polar ether or ester.

Common Derivatizing Reagents and Reactions:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) are used to replace the active hydrogen of the phenolic group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com This process, known as silylation, reduces the polarity and boiling point of the compound, making it more suitable for GC analysis. youtube.com

Acylation: Acylating agents, such as acetic anhydride (B1165640) or propionic anhydride, can be used to convert the phenolic group into an ester. researchgate.net A study on the GC determination of parabens utilized propionic anhydride for in-situ derivatization, achieving good results with detection limits as low as 0.002 mg/L for propylparaben. researchgate.net

Alkylation: Alkylating agents can also be employed to form an ether at the phenolic position.

Interactive Table: Analytical Derivatization Methods for Propylparaben

| Derivatization Method | Reagent Example | Purpose | Analytical Technique |

| Silylation | BSTFA, HMDS | Increase volatility for GC | Gas Chromatography (GC) |

| Acylation | Propionic Anhydride | Increase volatility for GC | Gas Chromatography (GC) |

| Fluorophore Tagging | Dansyl Chloride | Enhance detection sensitivity | HPLC with Fluorescence Detection |

Synthetic Derivatization for New Chemical Entities

The structure of sodium 4-propoxycarbonylphenolate offers two primary sites for synthetic modification: the propyl ester moiety and the phenolic ring. These modifications can lead to the creation of new chemical entities with potentially altered biological activities or physicochemical properties.

Modifications at the Propyl Ester Moiety

The propyl ester of sodium 4-propoxycarbonylphenolate can be modified through several chemical reactions.

Transesterification:

This reaction involves the exchange of the propyl group with another alcohol under acidic or basic conditions. This allows for the synthesis of a series of paraben analogs with varying alkyl chain lengths. The antimicrobial activity of parabens is known to be related to the length of the alkyl chain. researchgate.net

Amidation:

The ester can be converted to an amide by reaction with an amine. This introduces a nitrogen atom and the potential for further functionalization.

Reduction:

The ester group can be reduced to a primary alcohol (4-hydroxybenzyl alcohol) using reducing agents like lithium aluminum hydride.

Functionalization of the Phenolic Ring

The aromatic ring of sodium 4-propoxycarbonylphenolate is activated towards electrophilic substitution by the electron-donating hydroxyl group.

Electrophilic Aromatic Substitution Reactions:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents.

Halogenation: Bromination or chlorination of the ring can introduce halogen atoms, which can alter the electronic properties and lipophilicity of the molecule.

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the ring, further modifying its structure.

Etherification of the Phenolic Hydroxyl Group:

Beyond the analytical derivatization mentioned earlier, the phenolic hydroxyl group can be converted to an ether to create new molecules with different properties.

Interactive Table: Synthetic Derivatization of Sodium;4-propoxycarbonylphenolate

| Reaction Type | Moiety | Reagents/Conditions | Potential Product |

| Transesterification | Propyl Ester | Different alcohol, acid/base catalyst | Other alkyl parabens |

| Amidation | Propyl Ester | Amine | 4-propoxycarbonyl-benzamide |

| Reduction | Propyl Ester | Lithium aluminum hydride | 4-hydroxybenzyl alcohol |

| Nitration | Phenolic Ring | Nitrating agent | Nitro-substituted propylparaben |

| Halogenation | Phenolic Ring | Bromine, Chlorine | Halogenated propylparaben |

Supramolecular Chemistry and Non Covalent Interactions of Sodium;4 Propoxycarbonylphenolate

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the formation of a complex between a host molecule, which contains a cavity, and a guest molecule that fits within it. The interactions between host and guest are typically non-covalent, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. oatext.comnih.gov

Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate nonpolar guest molecules in aqueous solutions. oatext.comnih.govoatext.com This encapsulation can lead to changes in the physical and chemical properties of the guest, such as increased solubility and stability. nih.gov The formation of an inclusion complex is a dynamic equilibrium process, driven primarily by the displacement of high-energy water molecules from the cyclodextrin (B1172386) cavity by the less polar guest. oatext.com

While specific studies on the inclusion of sodium;4-propoxycarbonylphenolate in cyclodextrins are not extensively documented, the general behavior of parabens suggests a strong likelihood of such complexation. The hydrophobic propyl chain and the phenyl group of the paraben are well-suited to fit within the cavity of β-cyclodextrin, the most common type of cyclodextrin. The formation of such a complex would be driven by hydrophobic interactions.

Table 1: Properties of Common Natural Cyclodextrins oatext.com

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

| Number of Glucopyranose Units | 6 | 7 | 8 |

| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 |

| Solubility in Water (% w/v) at 25°C | 14.5 | 1.85 | 23.2 |

| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |

The dimensions of the β-cyclodextrin cavity are generally suitable for encapsulating aromatic rings and short alkyl chains, making it a probable host for this compound. The formation of such a complex could be characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy, which would provide insights into the stoichiometry and binding affinity of the complex.

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. They possess a cup-shaped cavity that can be functionalized to bind a variety of guests, including ions and neutral molecules. The interaction of calixarenes with guests is influenced by a combination of hydrophobic, π-π stacking, and electrostatic interactions. While direct studies involving this compound are scarce, the ability of functionalized calixarenes to bind cations and aromatic moieties suggests a potential for interaction. For instance, a sulfonated calixarene (B151959) could interact with the sodium ion of the salt, while the hydrophobic cavity could engage with the propylphenyl part of the molecule.

Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to selectively bind specific cations, with the selectivity being determined by the size of the cavity and the size of the cation. The sodium ion of this compound could potentially be complexed by a crown ether of appropriate size, such as 15-crown-5. wur.nl This interaction would involve ion-dipole forces between the sodium cation and the oxygen atoms of the crown ether. Such complexation could influence the aggregation behavior and solubility of the parent compound. Studies have shown that crown ethers can form stable complexes with sodium ions, and these interactions can be studied using techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) to observe the binding events. wur.nlnih.govnih.gov

Self-Assembly Processes and Aggregation Behavior

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. For amphiphilic molecules like this compound, self-assembly in aqueous solution is a common phenomenon. nih.gov

In aqueous solutions, amphiphilic molecules can aggregate to form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. The formation of micelles occurs above a specific concentration known as the critical micelle concentration (CMC). For this compound, the propyl chain and the aromatic ring would form the hydrophobic core, while the charged phenolate (B1203915) group would be exposed to the aqueous environment. The aggregation number, which is the number of molecules in a single micelle, would depend on factors such as concentration, temperature, and ionic strength. nih.gov

At higher concentrations or under specific conditions, these amphiphiles might also form vesicles, which are bilayer structures enclosing an aqueous core. The principles governing the formation of micelles and vesicles from surfactants are well-established, and it is plausible that this compound would exhibit such behavior, similar to other sodium carboxylate and phenolate salts. nih.govnih.gov

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into a three-dimensional network that entraps the solvent. mdpi.comresearchgate.netqub.ac.uk This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The resulting materials are viscoelastic and can be responsive to external stimuli like temperature, pH, or light. researchgate.netresearchgate.net

The structure of this compound, with its aromatic ring capable of π-π stacking and potential for other intermolecular interactions, suggests it could act as a hydrogelator under appropriate conditions. The formation of a supramolecular gel would involve the hierarchical self-assembly of the molecules into fibers, which then entangle to form the gel network. The properties of such a gel would be dependent on the specific arrangement of the molecules in the self-assembled state. mdpi.com

Role of Sodium Ion in Supramolecular Architectures

The sodium ion in this compound is not merely a counter-ion but can play a significant role in directing the formation of supramolecular architectures. In the context of host-guest chemistry, the sodium ion is the primary target for complexation by crown ethers. wur.nlnih.gov The selective binding of the sodium ion can be a key factor in the design of ion-selective sensors and transport systems. nih.gov

Coordination Chemistry and Ion Recognition

In the solid state, sodium phenoxide is known to adopt a polymeric structure where each sodium ion is coordinated to multiple oxygen ligands from neighboring phenoxide ions. wikipedia.org This suggests that this compound likely forms a coordination polymer in the solid state. The sodium ion can be expected to interact with the negatively charged phenolate oxygen and potentially the carbonyl oxygen of the propoxycarbonyl group. This chelation would lead to a stable, extended network. The coordination number of sodium in such structures can vary, and water molecules are often incorporated into the coordination sphere, forming hydrated crystalline solids.

The ability of the 4-propoxycarbonylphenolate anion to act as a ligand for the sodium cation also points to its potential role in ion recognition. The specific binding of cations is a cornerstone of supramolecular chemistry. While specific studies on the ion recognition properties of this compound are limited, the general principles of cation binding by phenolate-containing ligands are well-established. For instance, crown ethers, which are cyclic polyethers, are renowned for their ability to selectively bind alkali metal cations, including Na⁺. nih.gov The binding is a result of the favorable electrostatic interactions between the cation and the oxygen atoms of the ether linkages. nih.gov Similarly, the phenolate and carbonyl oxygens of the 4-propoxycarbonylphenolate anion could create a binding pocket for cations.

The table below summarizes the potential coordination modes of the sodium ion with the 4-propoxycarbonylphenolate anion, extrapolated from the behavior of related compounds.

| Potential Coordinating Atoms on Anion | Likely Coordination Geometry of Na⁺ | Possible Resulting Structure |

| Phenolate Oxygen | Tetrahedral or Octahedral | 1D, 2D, or 3D Coordination Polymer |

| Carbonyl Oxygen | ||

| Water Molecules (if hydrated) |

Electrostatic Interactions in Solution

In solution, particularly in polar solvents like water, this compound dissociates into a sodium cation (Na⁺) and a 4-propoxycarbonylphenolate anion. The behavior of the compound in solution is then governed by electrostatic interactions between these ions and the solvent molecules.

The interactions between ions in an electrolyte solution are influenced by factors such as ion concentration and the nature of the solvent. At low concentrations, the ions are relatively far apart and are individually solvated by water molecules. The negatively charged phenolate oxygen and the partially negative carbonyl oxygen of the anion will be surrounded by the positive ends of the water dipoles, while the sodium cation will be hydrated by the negative ends of the water dipoles.

As the concentration increases, the likelihood of ion pairing becomes more significant. An ion pair is formed when a cation and an anion are in close proximity, held together by electrostatic attraction. These interactions can influence the physical properties of the solution, such as its conductivity and colligative properties. The formation of ion pairs reduces the number of free ions in the solution.

The following table outlines the key electrostatic interactions of this compound in an aqueous solution.

| Interaction Type | Interacting Species | Significance |

| Ion-Dipole | Na⁺ and Water, 4-propoxycarbonylphenolate and Water | Solvation of the ions, crucial for dissolution. |

| Ion-Ion | Na⁺ and 4-propoxycarbonylphenolate | Formation of ion pairs, more prevalent at higher concentrations. |

Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)

In the solid state, the crystal packing of this compound is determined by a combination of coordination bonds, as discussed above, and other intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding:

While the 4-propoxycarbonylphenolate anion lacks a hydroxyl group for hydrogen bond donation, the phenolate oxygen is a potent hydrogen bond acceptor. If the crystal structure is hydrated, the water molecules can act as hydrogen bond donors, forming hydrogen bonds with the phenolate and carbonyl oxygens of the anion. These hydrogen bonds would play a crucial role in stabilizing the crystal lattice. researchgate.net The formation of extensive hydrogen-bonding networks is a common feature in the crystal structures of hydrated organic salts. mdpi.com

Pi-Pi Stacking:

The table below summarizes the potential intermolecular interactions in the solid state of this compound.

| Interaction Type | Groups Involved | Role in Crystal Structure |

| Hydrogen Bonding | Phenolate oxygen, Carbonyl oxygen, Water of hydration (if present) | Stabilizes the crystal lattice by forming extensive networks. |

| Pi-Pi Stacking | Phenyl rings of adjacent anions | Contributes to the formation of stacked structures and overall crystal stability. |

Future Research Directions and Emerging Applications

Integration with Advanced Materials Science

The unique chemical structure of sodium;4-propoxycarbonylphenolate offers intriguing possibilities for its integration into advanced materials, potentially imparting new functionalities and enhancing material properties.

One area of future research lies in its use as a functional additive in polymer composites . Sodium propylparaben (B1679720) has been noted for its role as a plasticizer, which can lower the glass transition temperature of polymers, a crucial aspect for thermal processing. atamanchemicals.com Future investigations could systematically explore its effect on a wider range of polymeric matrices, including biodegradable polymers, to develop novel materials for packaging or biomedical applications. The release of propylparaben from polymer coatings is a known mechanism for creating antimicrobial surfaces, and further research could optimize this release for controlled, long-term efficacy. researchgate.net

The development of functionalized nanoparticles represents another promising frontier. Researchers are designing nanocarriers, such as those made from poly(lactic-co-glycolic acid) (PLGA), for targeted drug delivery. nih.gov The surface of these nanoparticles can be functionalized to interact with specific biological targets. Future studies could explore the attachment of this compound to nanoparticles to create delivery systems with combined therapeutic and antimicrobial properties. Furthermore, the use of magnetic nanoparticles for the extraction of parabens from environmental samples suggests the potential for developing responsive materials that can capture or release the compound under specific stimuli. researchgate.net

The creation of hybrid materials , such as graphene oxide composites, is an emerging field with vast potential. youtube.com Graphene oxide possesses a large surface area and can be functionalized with various molecules to create materials for sensors, actuators, and biomedical devices. google.comnih.gov Future research could focus on creating composites of graphene oxide with this compound. Such composites could exhibit enhanced antimicrobial activity, improved mechanical properties, or novel electronic characteristics, opening doors for applications in advanced coatings, smart textiles, and environmental remediation technologies. For instance, palladium supported on graphene oxide nanocomposites have been used for the reduction of nitrophenolic compounds, indicating the potential for catalytic applications of similar composite structures. nih.gov

Table 1: Potential Applications in Advanced Materials Science

| Application Area | Potential Role of this compound | Desired Outcome |

|---|---|---|

| Polymer Composites | Functional Additive / Plasticizer | Enhanced flexibility, antimicrobial properties, biodegradability |

| Functionalized Nanoparticles | Surface Ligand / Active Payload | Targeted antimicrobial delivery, responsive materials |

| Graphene Oxide Hybrids | Composite Component | Advanced antimicrobial coatings, smart sensors, catalytic materials |

Theoretical Advancements in Predicting Reactivity

The advancement of computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the reactivity and behavior of molecules like this compound at an atomic level. This predictive capability can guide and accelerate experimental research.